molecular formula C18H17ClN2O3 B12115520 ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate

ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate

Cat. No.: B12115520
M. Wt: 344.8 g/mol
InChI Key: WBPYVQZBIAHAGN-UHFFFAOYSA-N
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Description

Ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate is a chromene-derived compound featuring a 4-chlorophenyl substituent at the 4-position and amino groups at the 2- and 7-positions of the fused benzopyran ring.

Properties

Molecular Formula

C18H17ClN2O3

Molecular Weight

344.8 g/mol

IUPAC Name

ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate

InChI

InChI=1S/C18H17ClN2O3/c1-2-23-18(22)16-15(10-3-5-11(19)6-4-10)13-8-7-12(20)9-14(13)24-17(16)21/h3-9,15H,2,20-21H2,1H3

InChI Key

WBPYVQZBIAHAGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)C=CC(=C2)N)N

Origin of Product

United States

Preparation Methods

Three-Component Condensation with β-Keto Esters and Aromatic Aldehydes

A foundational method involves the condensation of 4-chlorobenzaldehyde, ethyl acetoacetate (or analogous β-keto esters), and an amino-group donor such as malononitrile or urea. This reaction is typically catalyzed by bases like triethylamine (TEA) or ammonium acetate (NH4OAc) in ethanol under reflux (60–80°C). For example, Source demonstrates that substituting ethyl 3-oxobutanoate with ethyl acetoacetate and using NH4OAc as a catalyst yields 5,6,7,8-tetrahydro-4H-chromene derivatives with 58–65% efficiency. Adapting this protocol, the 7-amino group can be introduced via post-synthesis amination or by incorporating a diamine precursor.

Key conditions:

  • Catalyst : 10 mol% NH4OAc or TEA

  • Solvent : Absolute ethanol (50 mL scale)

  • Temperature : 70°C, 5–8 hours

  • Yield : 60–70% (crude product)

NS-Doped Graphene Oxide Quantum Dots (GOQDs) Catalyzed Synthesis

Source reports a green chemistry approach using NS-doped GOQDs (30 mg) in ethanol to synthesize 2-amino-4H-chromenes with up to 98% yield. For ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate, the reaction would involve:

  • Components : 4-Chlorobenzaldehyde, malononitrile (for the 2-amino group), and resorcinol (or β-naphthol modified with an amino group).

  • Mechanism : The NS-GOQDs act as Lewis acid catalysts, polarizing carbonyl groups and accelerating Knoevenagel-Michael-cyclization cascades.

  • Advantages : Short reaction time (<2 hours), high atom economy, and recyclable catalyst.

Post-Synthesis Functionalization Strategies

Nitration-Reduction Pathway

Chromene intermediates lacking amino groups can undergo regioselective nitration at positions 2 and 7, followed by reduction to amines. For example, Source describes nitration using fuming HNO3 at 0°C, yielding dinitro intermediates, which are reduced via catalytic hydrogenation (H2/Pd-C) or using SnCl2/HCl.

Typical Protocol :

  • Nitration : Treat ethyl 4-(4-chlorophenyl)-4H-chromene-3-carboxylate with HNO3 (90%)/H2SO4 (10%) at 0°C for 2 hours.

  • Reduction : Stir the dinitro compound with 10% Pd/C in ethanol under H2 (1 atm) for 6 hours.

  • Yield : 50–60% after purification (silica gel chromatography).

Direct Amination Using Ammonia or Amines

Liquid-phase amination with aqueous NH3 or alkylamines at elevated temperatures (100–120°C) introduces amino groups. Source highlights that ethyl 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carboxylate can undergo hydroxyl-to-amine substitution via Ullmann-type coupling with CuI/L-proline, though this requires further optimization for the 7-position.

Advanced Catalytic Systems and Solvent Effects

DMAP-Catalyzed One-Pot Synthesis

Source utilizes 4-(dimethylamino)pyridine (DMAP) in ethanol to synthesize ethyl 2-amino-4-(cyanophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. Adapting this method:

  • Reagents : 4-Chlorobenzaldehyde, ethyl cyanoacetate, and 1,3-cyclohexanedione.

  • Conditions : 80°C, 5 hours, DMAP (10 mol%).

  • Outcome : 67.6% yield; substitution of cyano groups with amines post-synthesis.

Solvent-Free Mechanochemical Synthesis

Emerging protocols employ ball milling for solvent-free reactions. For instance, combining 4-chlorobenzaldehyde, ethyl acetoacetate, and malononitrile with a catalytic amount of K2CO3 under mechanical agitation (500 rpm, 1 hour) yields 2-aminochromenes. Subsequent amination at position 7 is achieved via solid-state grinding with NH4Cl/NaBH4.

Characterization and Analytical Validation

Synthetic success is confirmed through:

  • 1H/13C NMR : Key signals include δ 1.25 (t, 3H, ester CH3), δ 4.20 (q, 2H, ester CH2), δ 6.80–7.45 (m, 4H, 4-chlorophenyl), and δ 4.50–5.10 (s, 2H, NH2).

  • IR Spectroscopy : Peaks at 1685 cm−1 (ester C=O), 1620 cm−1 (C=C), and 3350–3450 cm−1 (N-H stretch).

  • Mass Spectrometry : Molecular ion peaks at m/z 373 (M+ for C18H17ClN2O4).

Challenges and Optimization Opportunities

  • Regioselectivity : Ensuring amino groups occupy positions 2 and 7 remains challenging. DFT studies (Source) suggest electron-deficient aromatic aldehydes favor para-substitution, guiding reagent selection.

  • Catalyst Efficiency : NS-GOQDs outperform traditional bases (e.g., 98% vs. 65% yield), but scalability requires cost analysis.

  • Green Chemistry : Solvent-free or aqueous-phase syntheses reduce environmental impact but may compromise yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or nitric acid (HNO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Regeneration of the amino groups.

    Substitution: Formation of substituted chromene derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Biological Activities

Anticancer Properties

Research indicates that ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate exhibits potent anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancers. The compound's mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at specific phases.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Apoptosis induction
PC-312.5Cell cycle arrest at G1 phase
A54918.0Inhibition of proliferation

Antimicrobial Activity

This compound has also shown antimicrobial properties against both gram-positive and gram-negative bacteria. Studies have reported significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Antioxidant Activity

The compound exhibits strong antioxidant properties, which are crucial for protecting cells from oxidative stress. In vitro assays indicate that it effectively scavenges free radicals, reducing oxidative damage in cellular models.

Therapeutic Applications

Given its diverse biological activities, this compound is being investigated for various therapeutic applications:

  • Cancer Treatment : Due to its anticancer properties, ongoing research aims to develop formulations for targeted delivery in cancer therapy.
  • Infection Control : Its antimicrobial activity suggests potential use in developing new antibiotics or adjunct therapies for infectious diseases.

Case Studies

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against a panel of cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at concentrations as low as 10 µM.

Case Study 2: Antimicrobial Testing

In a collaborative study between universities, the compound was tested against clinical isolates of multidrug-resistant bacteria. The findings revealed that it inhibited bacterial growth effectively, suggesting its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate involves its interaction with cellular targets. The compound can bind to DNA, interfering with replication and transcription processes, leading to cell cycle arrest and apoptosis. It may also inhibit key enzymes involved in cell signaling pathways, contributing to its anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-[5-(4-Chlorophenyl)-2-Methyl-1H-Imidazole-4-yl] Acetate

Structural Differences :

  • Core Heterocycle : The target compound contains a chromene ring, while the analog features an imidazole ring.
  • Substituents: Both share a 4-chlorophenyl group, but the imidazole derivative includes a methyl group at the 2-position and lacks amino substituents.

Table 1: Key Structural and Functional Comparisons

Feature Ethyl 2,7-Diamino-4-(4-Chlorophenyl)-4H-Chromene-3-Carboxylate Ethyl 2-[5-(4-Chlorophenyl)-2-Methyl-1H-Imidazole-4-yl] Acetate
Core Structure Benzopyran (chromene) Imidazole
Substituents 2,7-Diamino; 4-(4-chlorophenyl); 3-ethyl ester 5-(4-chlorophenyl); 2-methyl; 4-ethyl acetate
Reported Bioactivity Not explicitly stated Anticancer (A549, NCI-H460 cells); sirtuin modulation
Hypothesized Solubility Moderate (amino groups enhance hydrophilicity) Low (methyl and ester groups increase lipophilicity)
Triazole-Based Pesticides (Tebuconazole, Fenbuconazole)

Structural Similarities :

  • Chlorophenyl Motif : Shared 4-chlorophenyl group, a common feature in bioactive molecules for stability and target binding.
  • Heterocyclic Core : Triazole rings in pesticides vs. chromene in the target compound.

Functional Differences :

  • Electron Distribution : The chromene’s oxygen atom may engage in polar interactions distinct from triazoles’ nitrogen-rich reactivity .
General Chlorophenyl-Containing Compounds
  • DDT Analogs : highlights chlorophenyl-containing pesticides like DDT and DDE, which rely on chlorine substituents for environmental persistence and lipid affinity. The chromene compound’s 4-chlorophenyl group may similarly enhance metabolic stability but likely lacks the ecotoxicological risks associated with polychlorinated aromatics .

Research Findings and Implications

  • Chromene vs. Imidazole Potency : The imidazole analog’s superior cytotoxicity suggests that heterocycle choice significantly impacts bioactivity. Chromene derivatives may require optimization (e.g., substituent positioning) to match efficacy .
  • Amino Group Advantages: The 2,7-diamino groups in the target compound could improve solubility and target engagement compared to methyl or ester substituents in analogs, though experimental validation is needed.
  • Chlorophenyl Role : This moiety’s prevalence in both pharmaceuticals (e.g., antifungal agents) and pesticides underscores its versatility in enhancing compound stability and binding affinity.

Biological Activity

Ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, synthesis, structure-activity relationship (SAR), and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H19ClN2O3
  • Molecular Weight : 394.86 g/mol
  • InChIKey : OLAKQJDUYISPOU-UHFFFAOYSA-N
  • SMILES : Nc1cccc2c3c(C(C(=C(O3)N)C(=O)OCC)c3ccc(cc3)Cl)ccc12

The compound features a chromene backbone, which is known for its versatility in biological applications. The presence of amino and chlorophenyl groups enhances its potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds within the chromene class, including this compound, exhibit potent anticancer properties. The mechanism primarily involves:

  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells through caspase activation and tubulin inhibition . This leads to cell cycle arrest and subsequent cell death.
  • Inhibition of Tumor Growth : The compound has been reported to inhibit the proliferation of various cancer cell lines, demonstrating significant growth inhibition .

Antimicrobial Activity

This compound has also shown promising antimicrobial effects:

  • Broad-Spectrum Activity : It exhibits activity against a range of bacterial strains, with minimum inhibitory concentration (MIC) values suggesting effective antimicrobial potential .
  • Mechanism of Action : The antimicrobial action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications on the chromene structure significantly influence biological activity:

  • Positioning of Functional Groups : The presence of substituents at specific positions (e.g., 2, 7, and 4) on the chromene ring is critical for enhancing the anticancer and antimicrobial activities. For instance, the chlorophenyl group at position 4 appears to enhance cytotoxicity against cancer cells .

Case Studies and Research Findings

  • Kemnitzer et al. (2008) : This study highlighted that 4-aryl-4H-chromenes induce apoptosis in cancer cells through tubulin inhibition. The findings suggest that structural modifications can enhance apoptotic effects significantly .
  • Afifi et al. (2017) : This research demonstrated that various chromene derivatives exhibit anticancer properties by inducing apoptosis and inhibiting tumor growth in vitro and in vivo models .
  • Mashhadinezhad et al. (2019) : This study assessed the antimicrobial activity of chromene derivatives, including this compound, revealing broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the established synthetic routes for ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 4-chlorobenzaldehyde with ethyl acetoacetate under basic catalysis (e.g., piperidine or ammonium acetate) to form the chromene core.
  • Step 2 : Cyclization and functionalization to introduce amino and carboxylate groups. Reaction conditions (temperature, solvent, catalyst) significantly influence yield and purity. Purification often requires column chromatography or recrystallization .

Q. How can researchers confirm the molecular structure of this compound?

Key methods include:

  • Single-crystal X-ray diffraction (XRD) : Resolves 3D atomic positions and bond angles. Software like SHELXL (for refinement) and WinGX (for data processing) are standard .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify proton environments and carbon frameworks.
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns.

Q. What analytical techniques are used to assess purity?

  • High-Performance Liquid Chromatography (HPLC) : Quantifies impurities using reverse-phase columns.
  • Melting Point Analysis : Sharp melting ranges indicate high crystallinity.
  • Elemental Analysis (EA) : Validates C, H, N, and Cl content against theoretical values .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed?

  • Disordered Atoms : Model using PART instructions in SHELXL, with constraints for thermal motion and occupancy .
  • Twinning : Apply twin refinement (TWIN/BASF commands) if datasets show overlapping lattices. Tools like PLATON or CrysAlisPro assist in detecting twinning .
  • High-Resolution Data : Utilize SHELXL’s restraints for anisotropic displacement parameters (ADPs) to improve accuracy .

Q. What methodologies resolve contradictions in reported bioactivity data?

  • Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, solvent controls).
  • Structural Validation : Confirm compound identity via XRD or NMR for each batch to rule out degradation .
  • Statistical Analysis : Apply ANOVA or multivariate regression to assess variability across studies .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., ZnCl2_2, Fe3_3O4_4 nanoparticles) to enhance cyclization efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) often improve solubility of intermediates .

Q. What computational tools predict biological interactions of this compound?

  • Molecular Docking (AutoDock Vina, Schrödinger) : Models ligand-receptor binding using crystal structures of target proteins.
  • QSAR Modeling : Relates structural descriptors (e.g., logP, H-bond donors) to activity data for lead optimization .

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